molecular formula C19H21N3O2 B12798389 N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide CAS No. 106626-82-8

N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide

Cat. No.: B12798389
CAS No.: 106626-82-8
M. Wt: 323.4 g/mol
InChI Key: ANGFJJDSIPQARK-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is a tricyclic carboxamide known for its DNA-intercalating properties. This compound has garnered significant interest due to its ability to inhibit both topoisomerases I and II, making it a potential candidate for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide typically involves the reaction of 8-methoxy-4-acridinecarboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerases I and II. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets include the DNA strands and the topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)-8-methoxy-4-acridinecarboxamide is unique due to its dual inhibition of topoisomerases I and II, which enhances its anticancer potential. Additionally, its specific structure allows for more efficient DNA intercalation compared to other similar compounds .

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications in medicine and industry

Properties

CAS No.

106626-82-8

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-methoxyacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-22(2)11-10-20-19(23)14-7-4-6-13-12-15-16(21-18(13)14)8-5-9-17(15)24-3/h4-9,12H,10-11H2,1-3H3,(H,20,23)

InChI Key

ANGFJJDSIPQARK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=CC=C3OC)N=C21

Origin of Product

United States

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